molecular formula C14H11FO B3144511 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 552885-75-3

1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B3144511
CAS No.: 552885-75-3
M. Wt: 214.23 g/mol
InChI Key: ZMYUDBAVUSREBW-UHFFFAOYSA-N
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Description

1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and an ethanone group is attached to the 2-yl position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone often employs similar Friedel-Crafts acylation techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Reduction: Formation of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanol.

    Oxidation: Formation of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)carboxylic acid.

Scientific Research Applications

Synthetic Chemistry

1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone serves as an important precursor in the synthesis of more complex organic molecules. The fluoro group enhances its reactivity in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Key Synthetic Routes:

  • Friedel-Crafts Acylation : This method involves the acylation of biphenyl derivatives using acetyl chloride in the presence of Lewis acids like aluminum chloride.
  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are crucial in materials science and pharmaceuticals.

Research indicates that this compound may exhibit various biological activities due to its ability to interact with molecular targets such as enzymes and receptors.

Potential Biological Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmaceutical Development

The compound is being explored for its pharmacological properties, particularly in drug development. Its structural similarity to known bioactive compounds suggests potential anticancer activity.

Case Studies:

  • Preliminary studies have indicated that derivatives of biphenyl compounds can induce apoptosis in cancer cell lines, highlighting the need for further research on this compound's efficacy against cancer.

Mechanism of Action

The mechanism of action of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution and other chemical reactions, which can modify its structure and activity. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone, a compound derived from biphenyl structures, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11FOC_{14}H_{11}FO, with a molecular weight of approximately 228.24 g/mol. The presence of the fluorine atom in the biphenyl ring is significant as it can influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that biphenyl derivatives exhibit notable antibacterial properties. A study evaluating various synthesized compounds showed that those containing similar structural motifs to this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Biphenyl Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound ASalmonella typhi15
Compound BBacillus subtilis17
This compoundE. coli12

Antifungal Activity

While specific data on the antifungal activity of this compound is limited, related compounds have shown effectiveness against various fungal strains. For instance, derivatives with similar functional groups have been reported to possess antifungal properties against Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

Studies have indicated that biphenyl derivatives can exhibit anti-inflammatory effects. For example, certain synthesized compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound may also possess similar anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Biphenyl Derivatives

Compound NameCytokine Inhibition (%)Reference
Compound CTNF-α: 76%
Compound DIL-6: 86%
This compoundTNF-α: TBD

Anticancer Activity

The anticancer potential of biphenyl derivatives has been explored in various studies. Compounds structurally related to this compound have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies often involve assessing cell viability and apoptosis induction mechanisms .

Table 3: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound EMCF-7<25
Compound FHepG2<30
This compoundTBDTBD

Case Studies

Several case studies highlight the biological activity of biphenyl derivatives:

  • Case Study 1 : A series of biphenyl derivatives were synthesized and screened for antibacterial activity. The study found that modifications at the para position significantly enhanced activity against gram-positive bacteria .
  • Case Study 2 : A compound similar to this compound was tested for its anti-inflammatory effects in a murine model. Results indicated a marked reduction in paw edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYUDBAVUSREBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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